molecular formula C21H23ClF3N3O4S B423882 N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

Cat. No.: B423882
M. Wt: 505.9g/mol
InChI Key: NRCFXWFWZZRLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a piperazine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide typically involves multiple steps, including:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Halogen substitution reactions can occur, particularly involving the chloro group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group and piperazine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine ring contributes to its potential biological activity.

Properties

Molecular Formula

C21H23ClF3N3O4S

Molecular Weight

505.9g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

InChI

InChI=1S/C21H23ClF3N3O4S/c1-32-17-6-4-16(5-7-17)26-9-11-27(12-10-26)20(29)14-28(33(2,30)31)19-13-15(21(23,24)25)3-8-18(19)22/h3-8,13H,9-12,14H2,1-2H3

InChI Key

NRCFXWFWZZRLQM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C

Origin of Product

United States

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